SKLB1002

Cytotoxicity Normal cell safety L-02 hepatocytes

Isolating VEGFR2-specific effects without normal-cell cytotoxicity confounds is challenging with vandetanib (L-02 IC50 40.9 μM) or sunitinib (30.1 μM). SKLB1002 solves this: • VEGFR2 IC50 32 nM; ≥19-fold selective over 16 off-target kinases • L-02 IC50 >150 μM (>3.7× margin over vandetanib, >5.0× over sunitinib) • 72% tumor suppression in SW620 xenograft at 100 mg/kg/day; 80% zebrafish angiogenesis inhibition • ≥98% HPLC purity; pre-validated in vivo formulation protocols available For clean VEGFR2 signaling dissection and vascular normalization research.

Molecular Formula C13H12N4O2S2
Molecular Weight 320.4 g/mol
CAS No. 1225451-84-2
Cat. No. B612002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB1002
CAS1225451-84-2
SynonymsSKLB1002;  SKLB 1002;  SKLB1002.
Molecular FormulaC13H12N4O2S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
InChIKeyRQVGFDBMONQTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SKLB1002 VEGFR2 Inhibitor Overview


SKLB1002 (2-((6,7-dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole; MW 320.4 g/mol) is a rationally designed, cell-permeable quinazoline derivative that functions as a potent and ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) kinase [1]. First reported in 2011 through a restricted de novo design strategy, SKLB1002 exhibits an IC50 of 32 nM against VEGFR2 in radiometric kinase assays and has been characterized for anti-angiogenic activity across in vitro HUVEC models, zebrafish embryos, and athymic mouse xenografts [1]. The compound is commercially available from multiple vendors at ≥98% purity (HPLC) and is primarily utilized in phosphorylation/dephosphorylation applications and oncology-focused angiogenesis research .

Assay Fit
VEGFR2 kinase inhibition and signaling studies
Cell Model
Endothelial functional assays (HUVEC migration, tube formation)
In Vivo Model
Anti-angiogenesis models (zebrafish, mouse xenograft)

SKLB1002: Key Differences from Other VEGFR2 Inhibitors


Although SKLB1002 is frequently discussed alongside clinically established VEGFR2 inhibitors such as vandetanib and sunitinib, direct experimental evidence demonstrates that these compounds are not functionally interchangeable. In head-to-head cytotoxicity assays on normal human L-02 hepatocytes, SKLB1002 requires concentrations exceeding 150 μM to inhibit cell growth, whereas vandetanib and sunitinib achieve comparable inhibition at 40.9 μM and 30.1 μM respectively—a >3.7-fold and >5.0-fold differential in normal-cell sensitivity [1]. Furthermore, SKLB1002 exhibits a distinct kinase selectivity fingerprint: it is 19-fold selective for VEGFR2 over c-kit (IC50 620 nM), 78-fold over Ret (2.5 μM), and >312-fold selective over 11 additional kinases (all IC50 >10 μM) . In contrast, sunitinib is known to potently inhibit c-kit, PDGFR, FLT3, and RET at low nanomolar concentrations, resulting in a broader polypharmacology profile. These quantitative differences in normal-cell cytotoxicity and kinase selectivity mean that substituting SKLB1002 with another VEGFR2 inhibitor will yield materially different experimental outcomes, confounding target-specific mechanistic conclusions and altering toxicity windows in vivo.

Normal-cell cytotoxicity profile differs from multi-targeted VEGFR2 inhibitors; substitution may alter normal-cell endpoint interpretation.
Off-target kinase engagement profile is distinct; polypharmacology confounds may limit target-specific mechanistic attribution.
Vascular normalization and combination therapy response may not transfer to other VEGFR2 inhibitors.

SKLB1002 Head-to-Head & Cross-Study Evidence


Normal L-02 Hepatocyte Cytotoxicity

In a direct head-to-head MTT assay comparison within the same study, SKLB1002 demonstrated strikingly lower cytotoxicity on normal human L-02 liver cells. SKLB1002 required concentrations exceeding 150 μmol/L to achieve effective cell growth inhibition, whereas the clinical VEGFR2 inhibitors vandetanib and sunitinib achieved sufficient inhibition at substantially lower concentrations of 40.9 μmol/L and 30.1 μmol/L, respectively [1]. The resulting differential is >3.7-fold versus vandetanib and >5.0-fold versus sunitinib, establishing a quantifiably wider therapeutic window for normal cell sparing [1].

Normal L-02 Cytotoxicity
Head-to-head
SKLB1002: >150 μM; Vandetanib: 40.9 μM; Sunitinib: 30.1 μM; >3.7× and >5.0× differential
Reported lower normal-cell sensitivity vs. comparator inhibitors
MTT assay, L-02 cells, 24 h
Cytotoxicity Normal cell safety L-02 hepatocytes

VEGFR2 Off-Target Kinase Selectivity

SKLB1002 was profiled against a panel of 16 additional kinases using radiometric kinase inhibition assays. Against VEGFR2, the IC50 is 32 nM. The next most potently inhibited off-target kinase is c-kit at 620 nM (19.4-fold selectivity), followed by Ret (2,500 nM; 78-fold), FMS (2,900 nM; 91-fold), PDGFRα (3,100 nM; 97-fold), and Aurora A (3,900 nM; 122-fold). The remaining 11 kinases showed IC50 values exceeding 10,000 nM (>312-fold selectivity) . In contrast, sunitinib—a commonly used comparator VEGFR2 inhibitor—potently inhibits c-kit, PDGFRβ, FLT3, and RET at IC50 values in the low nanomolar range (typically <50 nM), resulting in a substantially broader kinase inhibition profile [1].

Kinase Selectivity
Class-level
VEGFR2 IC50 32 nM; 19-fold over c-kit (620 nM); 78-fold over Ret (2.5 μM); >312-fold over 11 kinases
Supports VEGFR2-specific pharmacological interrogation
Radiometric assay, 16 off-target panel
Kinase selectivity Off-target profiling VEGFR2 specificity

VEGFR2 Inhibition Potency vs. Vandetanib

In the original characterization study, SKLB1002 was tested alongside the clinical VEGFR2 inhibitors vandetanib and sunitinib in identical radiometric kinase inhibition assay conditions. SKLB1002 inhibited VEGFR2 kinase activity with an IC50 of 32 nmol/L, compared with vandetanib at 40 nmol/L and sunitinib at 9 nmol/L [1]. This places SKLB1002 as 1.25-fold more potent than vandetanib at the enzymatic level while being 3.6-fold less potent than sunitinib. Critically, the near-equipotent VEGFR2 inhibition relative to vandetanib is achieved with the dramatically lower normal-cell cytotoxicity profile documented above, indicating that kinase-level potency and cellular toxicity are not coupled for this compound [1].

VEGFR2 Inhibition Potency
Head-to-head
SKLB1002 IC50 32 nM; Vandetanib 40 nM; Sunitinib 9 nM; 1.25× more potent than vandetanib
Comparable kinase-level potency with differential normal-cell sensitivity
Radiometric assay, same conditions
VEGFR2 inhibition Kinase assay ATP-competitive inhibitor

Xenograft Tumor Growth Inhibition: SW620 and HepG2

In athymic mouse xenograft models, SKLB1002 administered at 100 mg/kg/day intraperitoneally for 18 days suppressed SW620 human colon carcinoma tumor growth by 72% and HepG2 hepatocellular carcinoma tumor growth by 63% relative to vehicle controls [1]. The original publication reported >60% inhibition against human tumor xenografts [2]. Complementary anti-angiogenic efficacy was demonstrated in zebrafish embryos, where 2.5 μM SKLB1002 produced 80% inhibition of intersegmental vessel formation . In vitro, 10 μM SKLB1002 achieved 86% inhibition of HUVEC migration, 92% inhibition of invasion, and 98% inhibition of tube formation . While comparable in vivo tumor inhibition data for vandetanib and sunitinib exist in the literature, they were generated in different xenograft models, dosing schedules, and laboratories, precluding direct quantitative comparison. However, SKLB1002's in vivo efficacy is established in the same laboratory and model systems where its superior normal-cell cytotoxicity profile was documented [2].

Xenograft Tumor Inhibition
Cross-study
SW620: 72% inhibition; HepG2: 63% (100 mg/kg/day i.p., 18 days)
In vivo anti-angiogenic activity in two xenograft models
CD31 IHC confirmed, non-matched comparator models
Tumor xenograft In vivo efficacy Anti-angiogenesis

Vascular Normalization & Chemotherapy Synergy

In a 2012 study investigating the vascular normalization properties of SKLB1002, pretreatment of tumor-bearing animals with SKLB1002 produced a morphologically and functionally 'normalized' tumor vascular network, resulting in a 2.2-fold increase in intratumoral doxorubicin levels compared with doxorubicin administration alone . The combination of SKLB1002 plus doxorubicin reduced tumor size to 49% of control and decreased metastatic nodules to 12% of control levels in vivo . This vascular normalization property—the ability to transiently improve tumor vascular architecture and function to enhance drug delivery—is a mechanistically distinct feature that is not universally shared among VEGFR2 inhibitors. For instance, while some VEGFR2 inhibitors can induce vessel normalization under specific conditions, the quantitative enhancement of chemotherapy delivery (2.2-fold) has been specifically demonstrated and quantified for SKLB1002 .

Vascular Normalization
Data to verify
2.2-fold increase in intratumoral doxorubicin with SKLB1002 pretreatment
Reported enhancement of drug delivery via tumor vascular remodeling
Source review, Neoplasma 2012
Vascular normalization Drug delivery Chemotherapy synergy

Hyperthermia Synergy in CT26 and 4T1 Models

SKLB1002 has been investigated in combination with local hyperthermia in two murine tumor models. In BALB/c mice bearing CT26 colon carcinoma, the combination therapy achieved a 61% inhibition index of tumor growth versus controls, while in the 4T1 mammary carcinoma model, combination therapy reached 51% inhibition [1]. The combination significantly inhibited HUVEC, 4T1, and CT26 cell proliferation in vitro, reduced angiogenesis, increased tumor apoptosis and necrosis, prolonged survival, and prevented pulmonary metastasis without detectable toxicity to major organs including heart, liver, spleen, lung, and kidney [1]. This synergy with a physical modality represents an application-specific differentiation: SKLB1002's anti-angiogenic mechanism appears compatible with hyperthermia-induced vascular effects, expanding its utility beyond standalone anti-angiogenesis studies.

Hyperthermia Synergy
Reported
CT26: 61% inhibition; 4T1: 51% inhibition (combination with local hyperthermia)
Supports multi-modal combination study context
CD31, TUNEL, H&E histology endpoints
Hyperthermia synergy Combination therapy CT26 4T1

SKLB1002 Application Scenarios


VEGFR2 Target Validation with Low Normal-Cell Toxicity

When the experimental objective is to isolate VEGFR2-specific pharmacological effects without cytotoxicity confounds on normal cells, SKLB1002 is the preferred tool compound. Its L-02 normal hepatocyte inhibition threshold (>150 μM) provides a >3.7-fold safety margin over vandetanib (40.9 μM) and >5.0-fold over sunitinib (30.1 μM) [1]. This differential is critical for long-term endothelial cell assays (proliferation, migration, tube formation) where non-specific cytotoxicity can be misinterpreted as anti-angiogenic efficacy. Coupled with ≥19-fold kinase selectivity over 16 off-targets , SKLB1002 enables clean pharmacological dissection of VEGFR2 signaling.

In Vivo Anti-Angiogenesis & Xenograft Efficacy

SKLB1002 is validated for in vivo use at 100 mg/kg/day i.p. in athymic mouse xenograft models, achieving 72% tumor growth suppression in SW620 colon carcinoma and 63% in HepG2 hepatocellular carcinoma over 18 days [1]. Complementary anti-angiogenic endpoints are established: 80% inhibition of zebrafish intersegmental vessel growth at 2.5 μM and CD31 immunohistochemistry confirmation of reduced tumor microvessel density . In vivo formulation protocols (CMC-Na homogeneous suspension or 5% DMSO/40% PEG300/5% Tween80/50% ddH2O clear solution) are available from vendor datasheets .

Tumor Vascular Normalization & Drug Delivery Enhancement

SKLB1002 uniquely enables research into the vascular normalization paradigm of anti-angiogenic therapy. Pretreatment with SKLB1002 induces morphologically and functionally normalized tumor vasculature, producing a quantitatively demonstrated 2.2-fold increase in intratumoral doxorubicin levels [1]. The combination of SKLB1002 with doxorubicin reduces tumor burden to 49% of control and metastatic nodules to 12% of control [1]. This application scenario is ideal for research programs evaluating the temporal sequencing of anti-angiogenic agents with cytotoxic chemotherapy or investigating tumor vascular biology and drug penetration mechanisms.

Hyperthermia Combination Therapy

For multi-modal oncology research, SKLB1002 has demonstrated synergistic antitumor efficacy when combined with local hyperthermia in CT26 (61% inhibition) and 4T1 (51% inhibition) murine models, with confirmed reduction in angiogenesis, increased apoptosis/necrosis, prolonged survival, and prevention of pulmonary metastasis—all without detectable organ toxicity [1]. This pre-validated combination provides a ready starting point for mechanistic studies of anti-angiogenesis combined with physical treatment modalities.

Application
Selection Property
Validation Focus
VEGFR2 target-validation studies
Lower normal-cell cytotoxicity profile
Normal-cell endpoint comparison across inhibitors
In vivo anti-angiogenesis xenograft models
Reported xenograft anti-angiogenic activity
CD31 IHC and tumor microvessel density
Tumor vascular normalization research
Drug delivery enhancement via vascular remodeling
Intratumoral drug concentration measurement
Multi-modal combination studies with hyperthermia
Synergistic activity with physical modalities
Apoptosis/necrosis and metastasis endpoints

Technical Documentation Hub

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30 linked technical documents
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